molecular formula C8H9BrN2O B6166527 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine CAS No. 1003023-56-0

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine

Katalognummer B6166527
CAS-Nummer: 1003023-56-0
Molekulargewicht: 229.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is a synthetic compound belonging to the pyrido[2,3-e][1,4]oxazepine family of heterocyclic compounds. It is a nitrogen-containing heterocyclic compound with a fused five-membered ring structure. 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of fields, including medicinal chemistry, materials science, and biochemistry.

Wissenschaftliche Forschungsanwendungen

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, it has been studied as a potential anti-cancer agent, as well as for its potential to inhibit the growth of certain bacteria. In materials science, it has been studied for its potential applications in the production of organic electronic materials. In biochemistry, it has been studied for its potential as an enzyme inhibitor, as well as for its potential to interact with certain proteins.

Wirkmechanismus

The exact mechanism of action of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is not yet fully understood. However, it is believed that the compound acts by binding to certain proteins or enzymes and preventing them from functioning properly. In addition, 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine has been shown to interact with certain DNA sequences, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine are not yet fully understood. However, the compound has been shown to interact with certain proteins and enzymes, as well as certain DNA sequences. In addition, it has been shown to inhibit the growth of certain bacteria, as well as to inhibit the growth of certain cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine in laboratory experiments include its low cost and relative ease of synthesis. In addition, the compound is highly stable and can be stored for extended periods of time without significant degradation. The main limitation of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine is its lack of specificity, as it can interact with a variety of proteins and enzymes.

Zukünftige Richtungen

Future research on 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine should focus on further elucidating its mechanism of action, as well as exploring its potential applications in medicinal chemistry, materials science, and biochemistry. In addition, further research should be conducted to explore the compound’s potential to interact with certain DNA sequences and its potential to inhibit the growth of certain bacteria and cancer cells. Furthermore, future research should focus on optimizing the synthesis of 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine and exploring its potential as an enzyme inhibitor. Finally, further research should be conducted to explore the compound’s potential to interact with other molecules and its potential to be used in the production of organic electronic materials.

Synthesemethoden

7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine can be synthesized using a variety of methods, including a Grubbs reaction, a Suzuki-Miyaura reaction, and a Buchwald-Hartwig coupling reaction. In the Grubbs reaction, a bromo-substituted pyridine is reacted with an alkyl halide in the presence of a ruthenium catalyst to produce 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine. The Suzuki-Miyaura reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product. Finally, the Buchwald-Hartwig coupling reaction involves the reaction of a bromo-substituted pyridine with an aryl halide in the presence of a palladium catalyst to produce the desired product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine involves the conversion of a pyridine derivative to the desired oxazepine compound through a series of reactions.", "Starting Materials": [ "2-bromo-3-nitropyridine", "ethyl 2-aminooxazole-4-carboxylate", "sodium hydride", "ethyl iodide", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Reduction of 2-bromo-3-nitropyridine with sodium hydride in ethanol to yield 2-bromo-3-aminopyridine", "Step 2: Cyclization of 2-bromo-3-aminopyridine with ethyl 2-aminooxazole-4-carboxylate in acetic anhydride and sodium acetate to form 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine", "Step 3: Treatment of 7-bromo-1H,2H,3H-pyrido[2,3-e][1,4]oxazepine with hydrochloric acid to form 7-bromo-1H,2H,3H,5H-pyrido[2,3-e][1,4]oxazepine", "Step 4: Purification of the final product by recrystallization from ethanol and water" ] }

CAS-Nummer

1003023-56-0

Molekularformel

C8H9BrN2O

Molekulargewicht

229.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.